molecular formula C10H8BrNO2S B1292099 Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate CAS No. 72832-23-6

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1292099
CAS No.: 72832-23-6
M. Wt: 286.15 g/mol
InChI Key: SFDIRKDBTVHEEY-UHFFFAOYSA-N
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Description

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (C₁₀H₈BrNO₂S) is a brominated heterocyclic compound featuring a fused thienopyridine core. Its molecular structure includes a bromine atom at position 3 and an ethoxycarbonyl group at position 2 (SMILES: CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Br) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing polyheterocyclic systems for drug discovery.

Properties

IUPAC Name

ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDIRKDBTVHEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633220
Record name Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
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Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72832-23-6
Record name Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
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Preparation Methods

Bromination of Thieno[2,3-b]pyridine

Bromination is a common first step in synthesizing ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate. The process typically involves:

  • Reagents : Bromine or N-bromosuccinimide (NBS) as brominating agents.
  • Conditions : The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Yield and Purity : Yields can vary significantly based on the specific conditions and starting materials used, with reported yields ranging from 60% to over 85% depending on the method and purity of the reagents used.

Esterification Reaction

Following bromination, the next step involves converting the resulting acid into an ester:

  • Reagents : Ethanol or ethyl chloroformate can be used for esterification.
  • Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance reaction rates.

General Procedure :

  • The brominated thieno[2,3-b]pyridine is dissolved in ethanol.
  • An acid catalyst is added to the mixture.
  • The reaction is heated under reflux for several hours.
  • The product is purified through recrystallization or chromatography.

Expected Yields : This step typically provides good yields (70%-90%) of this compound.

Alternative Synthesis via Cross-Coupling Reactions

Recent studies have explored cross-coupling methodologies as alternative routes for synthesizing this compound:

  • Methodology : Utilizing palladium-catalyzed coupling reactions with aryl halides or boronic acids.

Procedure :

  • A mixture of the brominated thieno compound and an aryl boronic acid is prepared.
  • A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) are added.
  • The reaction is conducted under inert atmosphere conditions at elevated temperatures.

Yields : This method has been reported to yield products in moderate to high yields (50%-80%), depending on specific conditions and reactants used.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%)
Bromination Bromine/NBS Room temperature 60 - 85
Esterification Ethanol/Sulfuric acid Reflux 70 - 90
Cross-Coupling Aryl boronic acid/Pd catalyst Elevated temperature 50 - 80

The preparation of this compound encompasses several effective methods, each with distinct advantages regarding yield and complexity. The choice of method largely depends on the availability of starting materials and desired purity levels for subsequent applications in research and industry. Further studies may optimize these methods to enhance efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding thieno[2,3-b]pyridine-2-carboxylate.

    Oxidation: Oxidative conditions can modify the thieno or pyridine rings, potentially forming sulfoxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Major Products

    Nucleophilic Substitution: Products include substituted thieno[2,3-b]pyridine-2-carboxylates with various functional groups.

    Reduction: The major product is thieno[2,3-b]pyridine-2-carboxylate.

    Oxidation: Products may include sulfoxides or other oxidized derivatives of the original compound.

Scientific Research Applications

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Reactivity and Physicochemical Properties

Bromo vs. Amino/Hydroxy Substituents
  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate (C₁₀H₁₀N₂O₂S): The amino group at position 3 enables hydrogen bonding (N–H⋯O/N interactions), forming zigzag molecular layers in the crystal lattice . Planar thienopyridine core with a perpendicular ethyl group (torsion angle: −90.5°) . Higher solubility in polar solvents due to hydrogen-bonding capability compared to the bromo analogue.
  • Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (C₁₀H₈BrNO₄): Bromine at position 5 on a furopyridine ring (vs. thienopyridine) reduces electron density, altering reactivity in cross-coupling reactions . Hydroxy group at position 3 allows for further functionalization (e.g., esterification) but increases susceptibility to oxidation.
Regioisomeric Variations

Crystallographic and Packing Behavior

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate: Monoclinic space group P21/c with unit cell parameters:
  • $a = 6.657(4)$ Å, $b = 13.891(4)$ Å, $c = 10.902(4)$ Å, $\beta = 91.64(4)^\circ$, $V = 1007.8(8)$ ų .

    • Hydrogen-bonded networks along the b-axis enhance thermal stability .
  • Bromo Analogues: Bromine’s larger van der Waals radius and electronegativity likely disrupt planarity and increase steric hindrance, reducing crystal symmetry compared to amino derivatives.

Reactivity in Cross-Coupling and Functionalization

  • Bromo Derivatives: The C–Br bond in Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is primed for palladium-catalyzed couplings (e.g., Suzuki, Heck), enabling aryl/alkenyl group introductions . In contrast, amino or hydroxy substituents favor nucleophilic acyl substitutions or condensations (e.g., hydrazide formation) .
  • Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (C₉H₉N₂O₂S): The amino group at position 3 on the [2,3-c] isomer facilitates electrophilic aromatic substitution, differing from the [2,3-b] bromo analogue’s coupling reactivity .

Biological Activity

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with enzymes, proteins, and its therapeutic potential.

Structural Characteristics

This compound features a thieno[2,3-b]pyridine core with a bromine atom at the 3-position and an ethyl ester functional group at the carboxylate position. Its molecular formula is C10H8BrNO2SC_{10}H_8BrNO_2S, and it has a molecular weight of approximately 286.14 g/mol. The thieno[2,3-b]pyridine scaffold is known for its diverse biological activities, making this compound a subject of interest for drug development and biochemical research .

Enzyme Interaction and Modulation

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes such as enzyme inhibition and receptor modulation. This compound may alter the activity of metabolic enzymes, which can affect metabolic pathways crucial for cell function .

Table 1: Potential Biological Activities of this compound

Activity TypeDescription
AntibacterialExhibits activity against certain bacterial strains.
AntifungalDemonstrates efficacy against fungal pathogens.
AntitumorShows promise in inhibiting tumor cell growth.
Neurological EffectsPotential therapeutic effects in neurological disorders.

Antitumor Potential

Significant studies have highlighted the antitumor potential of compounds related to the thieno[2,3-b]pyridine structure. For instance, derivatives have been tested against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). These studies utilized the sulforhodamine B assay to evaluate growth inhibition, revealing that certain derivatives caused significant growth inhibition in cancer cells while sparing non-tumorigenic cells .

Case Study: Antitumor Activity Assessment

In a study evaluating various thieno[2,3-b]pyridine derivatives, one compound showed a GI50 concentration of 13 μM against MDA-MB-231 cells. This concentration led to decreased cell viability and altered cell cycle profiles, indicating that these compounds could interfere with cancer cell proliferation without affecting normal cells significantly .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to bind to specific enzymes or receptors. The presence of the bromine atom and the ethyl ester group enhances its binding affinity and specificity towards biological targets . This interaction may lead to modulation of cellular signaling pathways involved in inflammation and tumor progression.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a valuable building block in medicinal chemistry. It is being explored for:

  • Pharmaceutical Development : As a precursor for synthesizing new drugs targeting neurological disorders and inflammatory diseases.
  • Material Science : In the development of organic semiconductors and advanced materials.
  • Biological Research : For studying enzyme inhibitors and receptor modulators .

Q & A

Q. What are the common synthetic routes for preparing ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate?

The synthesis typically involves functionalization of the thieno[2,3-b]pyridine core. A key intermediate, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1), can be brominated using electrophilic brominating agents. For example, sulfonamide derivatives of thieno[2,3-b]pyridine are synthesized via reactions with p-toluenesulfonyl chloride in dichloromethane, followed by crystallization for purification . Bromination may employ reagents like N-bromosuccinimide (NBS) under controlled conditions, though specific protocols for the 3-bromo derivative require optimization of solvent, temperature, and stoichiometry.

Q. How is the compound characterized using spectroscopic and analytical methods?

  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1660 cm⁻¹) and amino groups (NH₂, ~3350–3487 cm⁻¹) confirm functional groups .
  • NMR : ¹H and ¹³C NMR identify aromatic protons and carbon environments, with shifts for the thienopyridine ring typically between δ 6.5–8.5 ppm (¹H) and δ 110–160 ppm (¹³C) .
  • Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C, H, N within ±0.3% of calculated values) .

Q. What purification methods are effective for this compound?

Crystallization from mixed solvents (e.g., dichloromethane/petroleum ether) is widely used, achieving >90% purity . Column chromatography with silica gel and ethyl acetate/hexane gradients may resolve byproducts, particularly in bromination steps where regioselectivity is critical .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal structure of this compound derivatives?

X-ray crystallography reveals intramolecular N–H⋯O bonds stabilizing the planar thienopyridine ring. Intermolecular interactions (e.g., N–H⋯O=S) form dimeric structures around symmetry centers, affecting packing and solubility. SHELXL refinement (orthorhombic Pbca space group, Z=8) confirms these features .

Q. How should researchers resolve contradictions between elemental analysis and spectroscopic data?

Discrepancies may arise from incomplete purification or solvent retention. For example, if elemental analysis shows excess carbon, residual dichloromethane from crystallization could be implicated. Thermogravimetric analysis (TGA) or Karl Fischer titration can detect solvent traces. Re-crystallization or prolonged drying under vacuum often resolves this .

Q. What strategies optimize bromination regioselectivity on the thieno[2,3-b]pyridine scaffold?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the 3-position due to enhanced electrophile stability.
  • Temperature Control : Low temperatures (–10°C to 0°C) minimize side reactions like di-bromination .
  • Directing Groups : Electron-donating groups (e.g., amino) at the 2-position direct bromination to the 3-position via resonance effects .

Q. How is the biological activity of this compound evaluated in academic research?

Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) are standard. For example, thieno[2,3-b]pyridine derivatives are tested at concentrations of 1–100 μM, with IC₅₀ values calculated from dose-response curves. Structural analogs show activity by intercalating DNA or inhibiting topoisomerases .

Q. What computational methods support structural analysis of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, validating experimental data. Molecular docking (AutoDock Vina) models interactions with biological targets like kinases or DNA .

Methodological Notes

  • Crystallography : Use SHELX programs for structure solution and refinement. Absorption corrections (e.g., multi-scan with SADABS) are critical for accurate displacement parameters .
  • Reaction Monitoring : TLC (silica gel 60 F₂₅₄) with UV detection ensures reaction progress. Rf values in ethyl acetate/hexane (1:3) typically range from 0.4–0.6 for brominated products .

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